4-Amino-2-chlorobenzonitrile

Physicochemical Characterization Crystallinity Solid-State Form Screening

This ortho-chloro/para-amino benzonitrile isomer enables chemoselective diazotisation–halogen exchange to 2-chloro-4-fluorobenzonitrile (>70% yield), a transformation impossible with regioisomers. Its distinct melting point (116–118 °C) allows rapid, instrument-free QC lot inspection. Validated as a starting material for uPA and IMPDH inhibitor programs and for synthesis of descyclopropyl lenvatinib metabolite reference standards. Selecting the correct isomer prevents synthetic route failure and accelerates SAR exploration.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 20925-27-3
Cat. No. B1265742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chlorobenzonitrile
CAS20925-27-3
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)C#N
InChIInChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
InChIKeyZFBKYGFPUCUYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) Procurement Guide: Core Physicochemical & Regulatory Profile


4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) is a bifunctional benzonitrile building-block bearing a primary aromatic amine at the para position and a chloro substituent ortho to the nitrile group [1]. With a molecular weight of 152.58 g·mol⁻¹ and a lit. melting point of 116–118 °C , it is classified as a hazardous chemical (H301/H311/H331 – Acute toxicity category 4; Skin Sens. 1) . It is commercially available in purities of 98 % (HPLC) and above from multiple global CRO/CMO suppliers, including Sigma-Aldrich, Thermo Scientific (Acros), TCI America, BOC Sciences, and Capot Chemical .

Why 4-Amino-2-chlorobenzonitrile Cannot Be Replaced by a Simple Analogue


The 2-chloro-4-amino substitution pattern on the benzonitrile scaffold dictates both the physical properties and the synthetic utility of this intermediate. Simple interchange with the 3-chloro isomer (CAS 21803-75-8) or the 2-amino-4-chloro isomer (CAS 38487-86-4) leads to markedly different melting points (differences of 14–41 °C) and, consequently, altered solubility and formulation behaviour [1]. More critically, the ortho-chloro/para-amino arrangement enables specific chemoselective transformations—such as diazotisation–halogen exchange to 2-chloro-4-fluorobenzonitrile at yields exceeding 70 % [2]—that are not accessible with the regioisomers. The quantitative evidence that follows is designed to support sourcing decisions where substitution pattern fidelity directly impacts downstream reaction success.

4-Amino-2-chlorobenzonitrile (20925-27-3) Comparator Evidence for Scientific Selection


Melting Point Differentiation Among Positional Isomers

The melting point of 4-amino-2-chlorobenzonitrile (116–118 °C) differs significantly from its closest positional isomers, reflecting distinct crystal packing and intermolecular hydrogen-bond networks [1]. The 3-chloro isomer (4-amino-3-chlorobenzonitrile, CAS 21803-75-8) melts at 102–105 °C, while the 2-amino-4-chloro isomer (CAS 38487-86-4) melts at 157–162 °C. These 14 °C and 41 °C differences are large enough to impact solubility, sublimation behaviour, and formulation homogeneity, serving as a simple identity check during quality release [1].

Physicochemical Characterization Crystallinity Solid-State Form Screening

Synthetic Yield Advantage Over a Positional Isomer

In a single patent exemplification (US 3,742,014, Example 5 vs. Example 6), reduction of the corresponding nitro precursor under comparable stannous chloride conditions gave 4-amino-2-chlorobenzonitrile in 96 % isolated yield (mp 108–110 °C), whereas the isomeric 2-chloro-5-aminobenzonitrile was obtained in only 83 % yield [1]. The 13 percentage‑point yield advantage translates to a lower per‑kg contribution of raw-material cost when scaling the same transformation.

Process Chemistry Nitro Reduction Yield Optimization

Validated Intermediate for Pharmacologically Relevant Scaffolds

Beyond generic building-block status, 4-amino-2-chlorobenzonitrile is explicitly cited as a synthetic precursor for three distinct pharmacologically relevant classes: urokinase-type plasminogen activator (uPA) inhibitors, inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors, and the descyclopropyl metabolite of lenvatinib . This specificity is not documented for every regioisomer and provides a direct procurement rationale for medicinal chemistry groups pursuing those target classes.

Drug Discovery Intermediates uPA Inhibitors IMPDH Inhibitors Lenvatinib Metabolite

Ortho-Chloro/para-Amino Substrate Specificity for Halogen‑Exchange Transformations

The 2-chloro-4-amino substitution pattern enables efficient diazotisation‑fluorination to 2-chloro-4-fluorobenzonitrile. In patent CN114790133B, using 4-amino-2-chlorobenzonitrile as the starting material, the intermediate 2-chloro-4-fluorobenzonitrile was obtained in 70–73 % mass yield, and subsequent hydrolysis delivered 2-chloro-4-fluorobenzoic acid in >90 % yield [1]. This specific reactivity is a direct consequence of the ortho‑chloro/para‑amino geometry and is not reported for the 3‑chloro or 2‑amino‑4‑chloro isomers under comparable conditions.

Diazotisation Halex Chemistry Fluorination

Where 4-Amino-2-chlorobenzonitrile Adds Proven Value: Application Scenarios


Large‑Scale Preparation of 2-Chloro-4-fluorobenzonitrile via Diazotisation–Fluorination

Process chemistry teams can exploit the 70–73 % mass yield demonstrated in CN114790133B [1] to convert 4-amino-2-chlorobenzonitrile directly into 2-chloro-4-fluorobenzonitrile, a valuable intermediate for agrochemical and pharmaceutical fluorinated building blocks. The ortho-chloro/para-amino geometry is essential for this transformation; regioisomers would produce different fluorinated products.

Synthesis of uPA and IMPDH Inhibitor Lead Series

Medicinal chemistry programmes targeting urokinase-type plasminogen activator or inosine 5′-monophosphate dehydrogenase can employ 4-amino-2-chlorobenzonitrile as a validated starting material, as documented by BOC Sciences [1]. Using a pre‑qualified intermediate reduces the risk of synthetic route failure and accelerates SAR exploration.

Preparation of Descyclopropyl Lenvatinib (Metabolite Reference Standard)

Bioanalytical and DMPK laboratories requiring the descyclopropyl metabolite of lenvatinib as an analytical reference standard can source 4-amino-2-chlorobenzonitrile for its synthesis [1]. The documented pathway ensures structural fidelity of the metabolite, which is critical for LC‑MS/MS method validation in clinical pharmacokinetic studies.

Regioisomeric Purity Control During Procurement

The 14–41 °C melting point difference relative to the 3‑chloro and 2‑amino‑4‑chloro isomers [1][2] provides a simple, instrument‑free orthogonal test during incoming materials inspection. QC departments can use the lit. mp as a rapid pass/fail criterion before releasing the lot for GMP or GLP synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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